KOtBu THF

Descripción general

Descripción

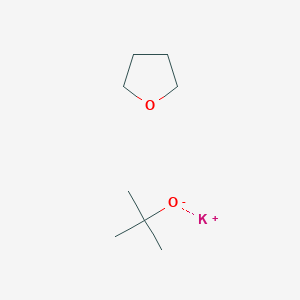

Potassium tert-butoxide tetrahydrofuran complex, also known as potassium tert-butylate tetrahydrofuran complex, is a chemical compound with the formula (CH₃)₃COK·THF. This compound is a strong non-nucleophilic base and is widely used in organic synthesis. It is known for its ability to deprotonate carbon and other Bronsted acids, making it a valuable reagent in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium tert-butoxide tetrahydrofuran complex can be prepared by reacting anhydrous tert-butyl alcohol with potassium metal in a nitrogen atmosphere. The reaction is typically carried out in tetrahydrofuran (THF) as the solvent. The resulting solution is then concentrated to obtain the desired complex .

Industrial Production Methods

In industrial settings, potassium tert-butoxide is often produced by the reaction of potassium hydroxide with tert-butyl alcohol. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting potassium tert-butoxide is then dissolved in tetrahydrofuran to form the complex .

Análisis De Reacciones Químicas

Types of Reactions

Potassium tert-butoxide tetrahydrofuran complex undergoes various types of chemical reactions, including:

Deprotonation Reactions: It is commonly used to deprotonate carbon acids, such as alkynes and ketones.

Substitution Reactions: It can act as a base in substitution reactions, facilitating the replacement of leaving groups with nucleophiles.

Elimination Reactions: It is often used in elimination reactions to form alkenes from alkyl halides.

Common Reagents and Conditions

Reagents: Common reagents used with potassium tert-butoxide tetrahydrofuran complex include alkyl halides, carbon acids, and various nucleophiles.

Conditions: Reactions are typically carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Major Products

The major products formed from reactions involving potassium tert-butoxide tetrahydrofuran complex depend on the specific reaction type. For example:

Deprotonation Reactions: The major products are the corresponding conjugate bases of the carbon acids.

Substitution Reactions: The major products are the substituted compounds with the nucleophile replacing the leaving group.

Elimination Reactions: The major products are alkenes formed from the elimination of hydrogen halides.

Aplicaciones Científicas De Investigación

Electron Transfer Reactions

Overview

KOtBu serves as a crucial reagent in organic reactions involving single electron transfer (SET). Its unique properties enable it to participate in radical formation and electron transfer processes, making it valuable for synthesizing complex organic molecules.

Case Study: Radical Anion Formation

A study demonstrated that KOtBu can facilitate the generation of radical anions, which are pivotal in activating various substrates such as phenanthroline and 1,3-dinitrobenzene. The interaction of KOtBu with these compounds leads to distinctive color changes and UV–Vis spectral shifts, indicating successful electron transfer processes .

Data Table: Electron Transfer Reactions Using KOtBu

Atomic Layer Deposition (ALD)

Overview

KOtBu is utilized in atomic layer deposition processes to grow potassium-containing thin films. Its hygroscopic nature allows it to interact effectively with water and other precursors during film formation.

Findings on Surface Chemistry

Research indicates that KOtBu exhibits unique growth behavior due to its tetrameric structure, which enhances K incorporation into thin films. This process significantly alters surface chemistry, necessitating careful consideration during the development of new deposition methods .

Data Table: Growth Rates of Potassium Thin Films

| Precursor Used | Growth Rate (Å/cycle) | K Incorporation (%) | Reference |

|---|---|---|---|

| KOtBu + H2O | High | Significant | |

| RbOtBu + H2O | Moderate | Comparable |

Silylation Reactions

Overview

KOtBu is also employed in silylation reactions, where it acts as a base to generate reactive intermediates from silanes. This application is particularly useful for modifying organic compounds.

Case Study: Silylation of Aromatic Compounds

In a notable experiment, the combination of KOtBu with triethylsilane led to the successful transformation of indolenine into indoline, showcasing its effectiveness in facilitating silylation reactions .

Functionalization of Carbon Nanotubes (CNTs)

Overview

KOtBu plays a significant role in the functionalization of carbon nanotubes, enabling their modification for various applications in nanotechnology and materials science.

Mechanism of Action

The compound aids in the nucleophilic addition reactions necessary for functionalizing CNTs, enhancing their properties for applications such as drug delivery and electronic devices .

Data Table: Functionalization Outcomes with KOtBu

Mecanismo De Acción

The mechanism of action of potassium tert-butoxide tetrahydrofuran complex involves its ability to act as a strong base. It deprotonates carbon acids and other Bronsted acids, forming the corresponding conjugate bases. The complex can also facilitate substitution and elimination reactions by acting as a base and promoting the removal of leaving groups .

Comparación Con Compuestos Similares

Similar Compounds

Sodium tert-butoxide: Similar to potassium tert-butoxide, sodium tert-butoxide is also a strong non-nucleophilic base used in organic synthesis.

Lithium tert-butoxide: Another strong base, lithium tert-butoxide is used in similar applications as potassium tert-butoxide.

Uniqueness

Potassium tert-butoxide tetrahydrofuran complex is unique due to its high solubility in tetrahydrofuran and its ability to form stable complexes. This makes it particularly useful in reactions that require a strong base in a non-aqueous environment .

Propiedades

IUPAC Name |

potassium;2-methylpropan-2-olate;oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O.C4H9O.K/c1-2-4-5-3-1;1-4(2,3)5;/h1-4H2;1-3H3;/q;-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIWDQJYCCQFDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].C1CCOC1.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.